![molecular formula C14H21NO B1451492 3-[2-(3-Methylphenoxy)ethyl]piperidine CAS No. 946727-35-1](/img/structure/B1451492.png)
3-[2-(3-Methylphenoxy)ethyl]piperidine
Overview
Description
“3-[2-(3-Methylphenoxy)ethyl]piperidine” is a chemical compound with the molecular formula C14H21NO and a molecular weight of 219.33 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “3-[2-(3-Methylphenoxy)ethyl]piperidine” consists of a piperidine ring attached to a methylphenoxy group . The PubChem CID for this compound is 45075555 .Scientific Research Applications
Piperidine Derivatives in Drug Discovery
Piperidine and its derivatives, including compounds with structural similarities to 3-[2-(3-Methylphenoxy)ethyl]piperidine, are crucial in medicinal chemistry. They serve as pharmacophoric groups in the development of antipsychotic agents, with arylalkyl substituents improving potency and selectivity at D2-like receptors. This underlines their potential in addressing neurological disorders and their role in enhancing receptor selectivity and therapeutic efficacy (Sikazwe et al., 2009).
Piperidine Alkaloids in Natural Product Chemistry
Piperidine alkaloids, extracted from plants like Pinus species, exhibit a wide range of bioactive properties. These compounds have garnered interest for their potential therapeutic applications, including neuroprotective and cardioprotective effects. The structural diversity of piperidine alkaloids underscores the importance of this class of compounds in drug research and development (Singh et al., 2021).
Piperidine-Based Synthetic Methodologies
In synthetic chemistry, piperidine derivatives serve as pivotal intermediates and targets due to their presence in numerous biologically active compounds. Strategies for synthesizing spiropiperidines, which include creating the piperidine ring on preformed carbo- or heterocyclic rings, highlight the versatility and utility of piperidine derivatives in constructing complex molecular architectures (Griggs et al., 2018).
Piperidine Compounds in Pharmacokinetics
Certain piperidine derivatives act as selective inhibitors of cytochrome P450 isoforms, influencing the metabolism of various drugs and thereby affecting their pharmacokinetics. This action can significantly impact the safety and efficacy of therapeutics by modulating their metabolic pathways (Khojasteh et al., 2011).
properties
IUPAC Name |
3-[2-(3-methylphenoxy)ethyl]piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-12-4-2-6-14(10-12)16-9-7-13-5-3-8-15-11-13/h2,4,6,10,13,15H,3,5,7-9,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVSLKRNHMYUONI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCC2CCCNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(3-Methylphenoxy)ethyl]piperidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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